1-Bromo-2-chloro-1,1,2-trifluoroethane

Description

Contextualizing Polyhalogenated Ethanes in Contemporary Chemical Research

Polyhalogenated ethanes, which are ethane (B1197151) molecules where multiple hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine), represent a significant class of compounds in modern chemical research. byjus.comwou.edu These compounds are largely synthetic and have found diverse applications, for instance, as refrigerants, solvents, and intermediates in the synthesis of pharmaceuticals and fluoropolymers. ontosight.aigeeksforgeeks.org The presence of various halogen atoms on the ethane backbone imparts unique chemical and physical properties, including high density, stability, and specific reactivity, which are subjects of ongoing academic and industrial investigation. ontosight.ai However, the environmental impact of some polyhalogenated compounds, particularly their potential to contribute to ozone depletion, has also driven research towards understanding their atmospheric chemistry and developing safer alternatives. ontosight.aisolubilityofthings.com

Unique Structural Attributes and Isomeric Considerations of 1-Bromo-2-chloro-1,1,2-trifluoroethane

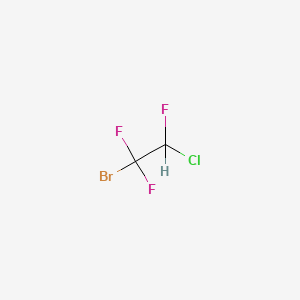

This compound, with the chemical formula C₂HBrClF₃, is a halogenated hydrocarbon characterized by a two-carbon backbone. nih.govnist.gov Its structure features a bromine atom, a chlorine atom, and three fluorine atoms attached to the ethane skeleton. The specific arrangement of these halogens gives rise to the possibility of structural isomerism, where the same atoms are connected in different orders. docbrown.info

A notable isomer of this compound is 2-bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane (B1672932). sigmaaldrich.comnih.gov While sharing the same molecular formula, the different placement of the halogen atoms leads to distinct physical and chemical properties. nih.gov For instance, halothane has been widely studied as an inhalation anesthetic. sigmaaldrich.comnih.gov The study of such isomers is crucial for understanding structure-activity relationships in chemistry. nih.gov

Table 1: Comparison of Isomers

| Property | This compound | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) |

|---|---|---|

| IUPAC Name | This compound nih.gov | 2-bromo-2-chloro-1,1,1-trifluoroethane nih.gov |

| CAS Number | 354-06-3 nist.gov | 151-67-7 sigmaaldrich.com |

| Boiling Point | Not specified | 50.2 °C sigmaaldrich.com |

| Density | Not specified | 1.872 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.369 sigmaaldrich.com |

Evolution of Academic Inquiry into Bromochlorotrifluoroethanes

Academic interest in bromochlorotrifluoroethanes has evolved significantly over time. Much of the early research was driven by the development of new anesthetic agents. nih.gov Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), introduced in the 1950s, became a benchmark in this field, leading to extensive studies on its properties and metabolism. nih.gov

Subsequent research has broadened to include detailed investigations into the physicochemical properties of other isomers like this compound. nist.govnist.gov Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate the precise molecular structure and conformation of these compounds. rsc.org More recent research has also touched upon the synthesis of related multi-halogenated compounds and their potential for further chemical functionalization. researchgate.net

Scope and Objectives of Research on this compound

The primary objectives of research on this compound focus on characterizing its fundamental chemical and physical properties. This includes determining thermodynamic data, such as enthalpy of formation and vaporization, which are crucial for understanding its behavior in chemical reactions and phase transitions. nist.gov

Another key objective is the detailed structural analysis of the molecule. Spectroscopic and computational methods are used to understand the arrangement of atoms and the forces that govern the molecule's shape and reactivity. nih.govnist.gov Furthermore, understanding the solubility characteristics of this compound in various solvents is important for its potential applications in synthesis and industrial processes. solubilityofthings.com The research aims to build a comprehensive profile of this specific halogenated ethane to differentiate it from its isomers and to understand its place within the broader class of polyhalogenated compounds.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂HBrClF₃ nih.gov |

| Molecular Weight | 197.38 g/mol nih.gov |

| CAS Registry Number | 354-06-3 nist.gov |

| IUPAC Name | This compound nih.gov |

| Enthalpy of Fusion | 4.38 kJ/mol at 146.2 K nist.gov |

| Enthalpy of Vaporization | 45.66 kJ/mol (from 298 to 343 K) nist.gov |

| Entropy of Fusion | 29.9 J/mol·K at 146.2 K nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTODZKBBUMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861887 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-06-3 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GYFXFFE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Pathways for 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Precursor Selection and Design Considerations in Halogenated Ethane (B1197151) Synthesis

The successful synthesis of a specific halogenated ethane isomer like 1-bromo-2-chloro-1,1,2-trifluoroethane (CHFCl-CBrF₂) is critically dependent on the selection of an appropriate starting material. The ideal precursor should possess a carbon skeleton that is already partially halogenated, providing a reactive site for the introduction of the final halogen atom(s) with high regioselectivity.

A logical and common precursor for this target molecule is 1-chloro-1,2,2-trifluoroethane (B14745883) (HCFC-133a) , with the chemical structure CHF₂-CHClF. This molecule contains two distinct carbon-hydrogen bonds, offering pathways for substitution. The synthesis of such precursors often starts from more basic, highly chlorinated or unsaturated hydrocarbons. For instance, the related compound 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) can be synthesized by reacting hexachloroethane (B51795) with hydrogen fluoride (B91410). wikipedia.org Another common industrial route to similar hydrochlorofluorocarbons (HCFCs) involves the fluorination of chlorinated ethenes. For example, 2-chloro-1,1,1-trifluoroethane (B1216089), the precursor to the isomeric anesthetic halothane (B1672932), is commercially produced by reacting trichloroethylene (B50587) with hydrogen fluoride in the presence of an antimony trichloride (B1173362) catalyst. wikipedia.org A similar strategy involving the catalyzed reaction of tetrachloroethylene (B127269) with hydrogen fluoride can be envisioned to produce precursors like HCFC-133a.

The design of the synthetic pathway must consider the stability of intermediates and the directing effects of existing halogen substituents on the reactivity of the remaining C-H bonds. The presence of fluorine atoms, which are highly electronegative, can significantly influence the bond dissociation energies of adjacent C-H bonds, a key factor in free-radical substitution reactions.

Free-Radical Bromination Techniques for Carbon-Hydrogen Bond Functionalization

The most established method for converting a hydrochlorofluorocarbon precursor like 1-chloro-1,2,2-trifluoroethane into this compound is through free-radical bromination. This reaction substitutes a hydrogen atom with a bromine atom and is typically initiated by thermal energy (high temperatures) or ultraviolet (UV) light.

The mechanism proceeds through a classic radical chain reaction involving three key stages:

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step requires a significant energy input, such as high temperatures (e.g., 450 °C). wikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the precursor molecule (e.g., CHF₂-CHClF), forming hydrogen bromide (HBr) and a haloalkyl radical. This newly formed radical then reacts with another bromine molecule to yield the final brominated product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two haloalkyl radicals, or one of each.

This technique is widely used for the synthesis of related compounds, such as halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), which is produced by the high-temperature bromination of 2-chloro-1,1,1-trifluoroethane. wikipedia.orggoogle.com

The rate-determining step in this chain reaction is typically the initial hydrogen abstraction by the bromine radical. masterorganicchemistry.com This step is often endothermic for bromination, meaning its transition state occurs late in the reaction and closely resembles the products (the haloalkyl radical and HBr). masterorganicchemistry.com According to Hammond's postulate, this late transition state means that the stability of the resulting radical intermediate has a profound influence on the activation energy and, consequently, the reaction rate. youtube.com More stable radical intermediates are formed faster, leading to high regioselectivity. youtube.com

The standard enthalpy of formation (ΔfH°gas) provides insight into the stability of the final product.

| Property | Value | Phase | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -678.2 ± 8.4 kJ/mol | Gas | NIST WebBook nist.gov |

| Standard Enthalpy of Formation (ΔfH°) | -711.3 ± 8.5 kJ/mol | Liquid | NIST WebBook nist.gov |

To maximize the yield of the desired product and minimize side reactions, careful optimization of reaction conditions is essential. Key parameters include:

Temperature: High temperatures are required to initiate the reaction by generating bromine radicals. For the synthesis of the isomer halothane, temperatures between 350 °C and 600 °C are employed, with a preferred range of 425 °C to 475 °C. google.com Temperatures that are too high can lead to the formation of more highly brominated compounds or the replacement of chlorine atoms with bromine. google.com Conversely, temperatures that are too low result in a very slow conversion rate. google.com

Molar Ratios: The ratio of the haloethane precursor to bromine is critical. Using an excess of the alkane precursor helps to prevent polyhalogenation, as a bromine radical is statistically more likely to encounter a precursor molecule than a mono-brominated product molecule. ic.ac.uk For halothane synthesis, molar ratios of trifluorochloroethane to bromine in the range of 1.5:1 to 2:1 are preferred. google.com An excessive decrease in this ratio can lead to over-bromination. google.com

Residence Time: In a continuous flow reactor, the time the reactants spend in the high-temperature zone must be controlled to achieve a high degree of conversion without promoting the decomposition or formation of unwanted byproducts.

Halogen Exchange Reactions and Their Application in Synthesis

Halogen exchange reactions provide an alternative route for synthesizing fluorinated and brominated compounds. These methods are particularly useful for introducing fluorine into a molecule, a process that is often difficult to achieve directly.

The Swarts reaction is a classic example, where chlorine or bromine atoms in an alkyl halide are replaced by fluorine. wikipedia.orgbyjus.com This is typically accomplished by heating the precursor with a metal fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅) or chlorine. wikipedia.orgbyjus.com This method is highly effective for producing chlorofluoro- or fluoroalkanes from polychlorinated precursors. byjus.com For example, it is used in the production of Freons. byjus.com

While the Swarts reaction is primarily for fluorination, the principle of halogen exchange can be applied more broadly. The Finkelstein reaction , for instance, typically involves converting alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone. frontiersin.org Analogous exchange reactions can be envisioned for preparing bromochloro compounds, although this is less common than direct bromination or chlorination. Catalytic systems, including those based on metal complexes, have been developed to facilitate halogen exchange in aryl and vinyl halides, which are traditionally less reactive than alkyl halides in nucleophilic substitution. frontiersin.org

Stereoselective and Regioselective Synthetic Approaches

The synthesis of this compound presents both regiochemical and stereochemical challenges. The molecule contains a chiral center at the carbon atom bonded to bromine, chlorine, fluorine, and a difluoromethyl group (CHF₂). Therefore, it exists as a pair of enantiomers.

Stereoselective Synthesis: Producing an enantiomerically pure sample requires a stereoselective synthetic strategy. This can involve using a chiral precursor, a chiral catalyst, or resolving a racemic mixture. nih.gov Asymmetric synthesis can be achieved by using chiral auxiliaries or through enantioselective catalysis, where a chiral reagent directs the formation of one enantiomer over the other. nih.gov While specific examples for this compound are not widely documented, approaches used for its isomer halothane, which is also chiral, have involved synthesis from enantiomerically pure precursors. wikipedia.org

Regioselective Synthesis: Regioselectivity refers to the control of which specific C-H bond is functionalized. The likely precursor, 1-chloro-1,2,2-trifluoroethane (CHF₂-CHClF), has two different hydrogens: one on the carbon bonded to two fluorine atoms and one on the carbon bonded to chlorine and fluorine. Free-radical bromination is known to be highly regioselective. youtube.comyoutube.com The reaction preferentially occurs at the C-H bond that leads to the most stable radical intermediate. The stability of haloalkyl radicals is influenced by the electronic effects of the halogen substituents. The high selectivity of bromination makes it a more predictable method for targeting a specific C-H bond compared to the less selective chlorination. youtube.com The reaction will favor abstraction of the hydrogen that results in the most stabilized radical, leading predominantly to one constitutional isomer.

Emerging Methodologies for Perhalocarbon Synthesis

While high-temperature free-radical halogenation is a robust industrial method, modern organic synthesis is increasingly focused on developing milder and more selective techniques for C-H functionalization.

Transition-Metal Catalysis: A significant area of research involves the use of transition metal catalysts (e.g., palladium, copper, rhodium, iridium) to mediate C-H halogenation. acs.orgresearchgate.net These methods can operate under much milder conditions than free-radical reactions and offer the potential for high levels of regio-, chemo-, and stereoselectivity. acs.org The mechanisms often involve oxidative addition and reductive elimination steps, providing precise control over bond formation. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. nih.govsigmaaldrich.comsigmaaldrich.com A photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a substrate or reagent, generating a radical intermediate. sigmaaldrich.com This approach avoids the need for high temperatures or harsh UV light and is compatible with a wide range of functional groups. nih.gov This technology has been applied to various transformations, including C-H functionalization and the synthesis of fluorinated aromatic compounds, and represents a promising future direction for the synthesis of complex perhalocarbons. sigmaaldrich.commdpi.com

These emerging methodologies offer pathways to synthesize complex molecules like this compound with greater efficiency and control, potentially enabling the development of novel compounds with tailored properties.

Chemical Reactivity and Transformation Studies of 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Nucleophilic Substitution Reactions and Mechanism Elucidation

Nucleophilic substitution is a fundamental class of reactions for haloalkanes, wherein a nucleophile replaces a leaving group, in this case, a halide ion. ncert.nic.in For 1-Bromo-2-chloro-1,1,2-trifluoroethane, the reaction can proceed via different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), depending on the reaction conditions. ucsb.edulecturio.com The structure of the substrate, being a secondary haloalkane, allows for the possibility of both pathways. However, the presence of bulky halogen atoms may sterically hinder the backside attack required for an SN2 mechanism, while the electron-withdrawing nature of the halogens could destabilize a potential carbocation intermediate required for an SN1 pathway.

The reactivity of this compound is significantly influenced by the electronic and steric effects of its halogen substituents. The three fluorine atoms are highly electron-withdrawing, creating a strong inductive effect that influences the polarity of the C-C and C-H bonds. The C-Br bond is weaker and more polarizable than the C-Cl and C-F bonds, making the bromide ion the better leaving group.

In an SN2 reaction, the rate is sensitive to steric hindrance at the reaction center. ncert.nic.in The presence of five halogen atoms creates a sterically crowded environment, which can impede the approach of a nucleophile, thereby slowing the rate of SN2 reactions compared to less substituted haloalkanes. Conversely, in a potential SN1 reaction, the stability of the intermediate carbocation is paramount. The powerful electron-withdrawing inductive effect of the trifluoromethyl group (-CF3) and the other halogens would strongly destabilize an adjacent carbocation, making the SN1 pathway energetically unfavorable under most conditions.

The choice of nucleophile and solvent system is critical in directing the outcome of substitution reactions. libretexts.org Strong, unhindered nucleophiles favor the SN2 mechanism, while weak nucleophiles are more characteristic of SN1 reactions. libretexts.org

Nucleophiles: Strong nucleophiles such as hydroxide (B78521) (OH⁻), cyanide (CN⁻), and ammonia (B1221849) (NH₃) can react with haloalkanes to produce alcohols, nitriles, and amines, respectively. savemyexams.com For this compound, these reactions would likely proceed, albeit slowly, via an SN2 pathway, with the displacement of the bromide ion.

Solvent Systems: The solvent plays a crucial role in stabilizing reactants, transition states, and intermediates. libretexts.org

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They excel at stabilizing the carbocation intermediate in SN1 reactions. libretexts.org

Polar aprotic solvents (e.g., acetone, dimethylformamide) possess dipoles but lack acidic protons. They are less effective at solvating anions, leaving the nucleophile more "naked" and reactive, which accelerates SN2 reactions. libretexts.org

Therefore, to promote a substitution reaction on this compound, an SN2 pathway would be more probable, favored by the use of a strong nucleophile in a polar aprotic solvent.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous Sodium Hydroxide (NaOH) | 2-Chloro-1,1,2-trifluoroethanol | SN2 |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) in ethanol | 3-Chloro-2,3,3-trifluoropropanenitrile | SN2 |

| Ammonia (NH₃) | Ammonia in ethanol | 1-Chloro-2,2,2-trifluoroethanamine | SN2 |

Elimination Reactions and Alkene Formation

Elimination reactions are common for haloalkanes and often compete with nucleophilic substitution. drishtiias.com These reactions typically involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms, a process known as dehydrohalogenation, to form an alkene. libretexts.org

The presence of a hydrogen atom on one carbon and halogens on both carbons makes this compound susceptible to base-mediated elimination. Strong bases, particularly in alcoholic solutions, favor elimination over substitution. libretexts.org

A notable study demonstrated that this compound reacts with various phenols in the presence of potassium hydroxide (KOH) to yield aryl fluoroalkenyl ethers. semanticscholar.org The proposed mechanism involves the deprotonation of the haloethane by the base to form a carbanion intermediate. This intermediate then undergoes further reaction, leading to the formation of a highly reactive difluoroethylene species, which ultimately yields the final product. semanticscholar.org This pathway highlights how the acidic nature of the C-H bond, enhanced by the adjacent halogens, facilitates the initial step of the elimination process.

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. wikipedia.org In dehydrohalogenation reactions of unsymmetrical haloalkanes, different alkenes can be formed depending on which β-hydrogen is removed. libretexts.org Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.com However, the use of a sterically hindered (bulky) base can lead to the preferential abstraction of the more accessible, less hindered β-hydrogen, forming the less substituted alkene, known as the Hofmann product. chemistrysteps.com

For this compound, elimination of HBr would lead to 1-chloro-2,2-difluoroethene, while elimination of HCl would yield 1-bromo-2,2-difluoroethene. The relative leaving group ability (Br⁻ > Cl⁻) and the specific base used would influence the product distribution. The reaction with phenols and KOH yields 1-fluoro-2-bromo-2-chloroalkenyl ethers as a mixture of E/Z isomers, indicating that the elimination and subsequent steps proceed with a certain degree of geometric selectivity. semanticscholar.org

| Reactant | Conditions | Major Product Type | Mechanism Note |

|---|---|---|---|

| This compound + Phenol | Potassium Hydroxide (KOH) | 1-Fluoro-2-bromo-2-chloroethenyl phenyl ether | Involves a difluoroethylene intermediate |

Oxidation and Reduction Processes and Resultant Product Profiles

Beyond substitution and elimination, this compound can undergo oxidation and reduction, transforming the carbon-halogen bonds. These reactions are particularly relevant in the context of its metabolic pathways in biological systems, which are primarily catalyzed by cytochrome P450 (CYP) enzymes. clinpgx.orgdrugbank.com

Reduction Processes: Under anaerobic (low oxygen) conditions, this compound undergoes reductive metabolism. This process is catalyzed predominantly by cytochrome P450 isoforms 2A6 and 3A4. clinpgx.orgnih.gov The reaction involves the transfer of an electron to the molecule, leading to the loss of a halide ion (typically bromide) and the formation of a radical intermediate. This radical can then be further reduced or rearrange. The primary volatile metabolites identified from this pathway are 2-chloro-1,1-difluoroethene (CDE) and 2-chloro-1,1,1-trifluoroethane (B1216089) (CTE). nih.govflinders.edu.au Chemical reduction has also been studied using models like iron porphyrins, which can facilitate one-electron reduction processes. acs.org

Oxidation Processes: In the presence of oxygen, the dominant metabolic pathway is oxidation, catalyzed mainly by CYP2E1 and CYP2A6. clinpgx.orgnih.gov This pathway is believed to proceed via the abstraction of the hydrogen atom, followed by oxygen insertion to form an unstable intermediate that rapidly breaks down. The major oxidative metabolite is trifluoroacetic acid, with bromide and chloride ions also being released. nih.govwikipedia.org

| Process | Catalyst/Conditions | Major Products | Reference |

|---|---|---|---|

| Oxidation | Cytochrome P450 (e.g., CYP2E1); Aerobic | Trifluoroacetic acid (TFA), Bromide ion (Br⁻) | nih.govwikipedia.org |

| Reduction | Cytochrome P450 (e.g., CYP2A6, CYP3A4); Anaerobic | 2-Chloro-1,1-difluoroethene (CDE) | nih.gov |

| Cytochrome P450 (e.g., CYP2A6, CYP3A4); Anaerobic | 2-Chloro-1,1,1-trifluoroethane (CTE) | nih.gov |

Catalytic and Non-Catalytic Oxidative Transformations

The oxidative transformation of halogenated hydrocarbons is a critical area of study, particularly in the context of atmospheric chemistry and metabolic pathways of related compounds. While specific studies on the catalytic and non-catalytic oxidative transformations of this compound are not extensively documented in the reviewed literature, insights can be drawn from the well-studied metabolism of its isomer, halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane).

The oxidative metabolism of halothane is primarily mediated by cytochrome P450 enzymes in the liver. This process involves the abstraction of a hydrogen atom followed by the formation of a trifluoroacetylated intermediate, which can then react with cellular components. The principal oxidative metabolite of halothane is trifluoroacetic acid. This metabolic pathway is considered a key factor in the rare but severe hepatotoxicity associated with halothane anesthesia.

While direct experimental data for this compound is scarce, it is plausible that it could undergo similar oxidative transformations. The presence of a C-H bond makes it susceptible to attack by oxidative species. Non-catalytic oxidation, for instance through reactions with hydroxyl radicals in the atmosphere, could also contribute to its degradation, likely proceeding through a similar initial hydrogen abstraction mechanism.

Further research is required to elucidate the specific catalysts, reaction conditions, and product distributions for the oxidative transformations of this compound. Understanding these pathways is crucial for assessing its environmental fate and potential metabolic products.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a significant pathway for the transformation of halogenated compounds, often involving the removal of halogen atoms and their replacement with hydrogen. Various strategies have been developed for the dehalogenation of haloalkanes, and these can be broadly categorized as chemical, electrochemical, and biological methods.

While specific studies detailing the reductive dehalogenation of this compound are limited, general principles of haloalkane reduction can be applied. The carbon-bromine bond is typically weaker than the carbon-chlorine bond, suggesting that reductive processes would likely target the bromine atom first.

Chemical Reduction:

A variety of chemical reagents are known to effect the reductive dehalogenation of haloalkanes. These include:

Zero-valent metals: Metals such as zinc, iron, and magnesium can act as reducing agents, facilitating the removal of halogens. The reaction typically occurs on the metal surface and can proceed through single electron transfer mechanisms.

Metal hydrides: Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are powerful reducing agents capable of replacing halogens with hydrogen.

Vitamin B12: The reduced form of vitamin B12, cob(I)alamin, is a potent nucleophile and reducing agent that has been shown to dehalogenate a wide range of halogenated organic compounds. stackexchange.comlibretexts.orglibretexts.org The mechanism is thought to involve the formation of an alkyl-cobalt intermediate followed by cleavage of the carbon-cobalt bond. stackexchange.com

A study on the reaction of the isomeric halothane with phenols in the presence of potassium hydroxide demonstrated a dehalogenation process leading to the formation of aryl fluoroalkenyl ethers. This reaction proceeds through the formation of a highly reactive difluoroethylene intermediate.

Electrochemical Reduction:

Biological Reductive Dehalogenation:

Certain anaerobic microorganisms have evolved enzymatic machinery, known as reductive dehalogenases, to utilize halogenated compounds as electron acceptors in their respiration. libretexts.org These enzymes often contain cofactors such as vitamin B12. stackexchange.comlibretexts.orglibretexts.org While not specifically documented for this compound, this biological pathway is a crucial environmental fate process for many chlorinated and brominated compounds.

The table below summarizes potential reductive dehalogenation strategies applicable to this compound based on general knowledge of haloalkane reactivity.

| Dehalogenation Strategy | Reagent/Method | Probable Primary Target | Potential Products |

| Chemical | Zero-valent metals (e.g., Zn, Fe) | C-Br bond | 2-chloro-1,1,2-trifluoroethane, 1,1,2-trifluoroethene |

| Metal hydrides (e.g., NaBH4) | C-Br and C-Cl bonds | 1,1,2-trifluoroethane | |

| Vitamin B12 (reduced form) | C-Br bond | 2-chloro-1,1,2-trifluoroethane | |

| Electrochemical | Controlled potential electrolysis | C-Br bond | 2-chloro-1,1,2-trifluoroethane, 1,1,2-trifluoroethene |

| Biological | Reductive dehalogenases | C-Br and/or C-Cl bond | Halogenated ethenes, ethane (B1197151) |

Radical Reactivity and Free-Radical Chain Mechanisms

The presence of carbon-halogen bonds in this compound makes it susceptible to radical reactions, particularly under photolytic or thermolytic conditions. These reactions often proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.

Initiation:

The initiation step involves the homolytic cleavage of a bond to generate free radicals. The carbon-bromine bond is significantly weaker than the carbon-chlorine, carbon-fluorine, and carbon-hydrogen bonds, and is therefore the most likely site for initial bond cleavage upon input of energy (e.g., UV light or heat).

Propagation:

Once formed, the bromine radical can participate in a series of propagation steps, leading to a chain reaction. For instance, the bromine radical can abstract the hydrogen atom from another molecule of this compound, generating a haloalkyl radical and hydrogen bromide. This haloalkyl radical can then react further, for example, by eliminating a chlorine radical to form an alkene.

A study on the photodissociation of the similar compound 1-bromo-1-chloro-2,2,2-trifluoroethane at 157 nm revealed that the molecule competitively dissociates via cleavage of the C-Br and C-Cl bonds, as well as through more complex pathways involving the elimination of HBr. acs.org This suggests that under high-energy conditions, multiple radical pathways are possible.

Termination:

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can involve the recombination of two bromine radicals, two haloalkyl radicals, or a bromine radical and a haloalkyl radical.

The general mechanism for the free-radical halogenation of alkanes provides a framework for understanding the potential radical reactivity of this compound. youtube.comchemistrystudent.com However, the specific reaction pathways and product distributions will be influenced by the presence of multiple, different halogen substituents.

Isomerization Phenomena and Related Mechanistic Investigations

Isomerization involves the rearrangement of atoms within a molecule to form a different structural isomer. For this compound, a potential isomerization reaction would be the migration of a halogen atom to form its structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).

Haloalkanes can undergo isomerization upon heating or in the presence of a catalyst, such as an anhydrous aluminum halide. stackexchange.com The mechanism of such rearrangements often involves the formation of a carbocation intermediate. In the case of this compound, the initial step could be the cleavage of a carbon-halogen bond to form a carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-halide shift, leading to a more stable carbocation, which then recombines with a halide ion to form the isomerized product.

Given the high electronegativity of the fluorine atoms, the stability of any carbocation intermediates would be significantly influenced by their position relative to the fluorine substituents. Theoretical studies would be valuable in elucidating the potential energy surface for the isomerization of this compound and identifying the most likely mechanistic pathways and the thermodynamic stability of the different isomers.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-bromo-2-chloro-1,1,2-trifluoroethane. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), it is possible to map the connectivity of atoms and infer the molecule's preferred conformations.

The ¹H NMR spectrum provides information about the single proton in the molecule. chemicalbook.com Its chemical shift is influenced by the adjacent electronegative halogen atoms. In a related compound, 1-bromo-2-chloroethane (B52838), the protons on the carbon adjacent to bromine and chlorine show distinct chemical shifts, which are observed as triplets due to spin-spin coupling with the neighboring CH₂ group. docbrown.info For this compound, the single proton would exhibit coupling to the fluorine atoms on the adjacent carbon.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. nih.gov The fluorine nuclei have a large chemical shift range, making their signals sensitive to the local electronic environment. nih.gov This sensitivity allows ¹⁹F NMR to be used as a probe to study interactions between the molecule and its surroundings, such as its binding to proteins like human serum albumin or its partitioning into hydrophobic environments like cell membranes. nih.govnih.gov Studies have shown that the ¹⁹F NMR spectrum of this compound (also known as halothane) can differentiate between normal and tumor tissues, indicating different molecular environments. doi.org

The connectivity is confirmed by analyzing spin-spin coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei. For instance, the proton signal will be split by the fluorine atoms on the C-2 carbon, and the fluorine signals will be split by the proton and by each other, providing definitive evidence for the -CH(Cl)-CF₂(Br) arrangement.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| ¹H | Varies | Multiplet | J(H-F) |

| ¹³C (C-1) | Varies | Multiplet | J(C-F), J(C-Br), J(C-Cl) |

| ¹³C (C-2) | Varies | Multiplet | J(C-F), J(C-H) |

| ¹⁹F (on C-1) | Varies | Multiplet | J(F-F), J(F-H) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for functional group identification and structural analysis.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key vibrational modes include:

C-H stretching and bending: Vibrations associated with the single carbon-hydrogen bond.

C-C stretching: The vibration of the central carbon-carbon bond.

C-F stretching: Strong absorptions are expected due to the high polarity of the carbon-fluorine bonds.

C-Cl stretching: A characteristic absorption in the fingerprint region.

C-Br stretching: An absorption band typically found at lower wavenumbers.

In a study on the interaction between halothane (B1672932) and a model ion channel, the amide I vibrational mode of the protein was observed around 1654 cm⁻¹, and changes in the local electrostatic environment due to the presence of halothane were detected. nih.gov While this focuses on the protein, it demonstrates the utility of vibrational spectroscopy in studying the molecule's interactions. The analysis of simpler haloalkanes like 1-bromo-2-chloroethane shows distinct bands for C-Br and C-Cl stretches in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2900 - 3000 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-C Stretch | 800 - 1200 | Weak-Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy would provide complementary data, particularly for the less polar C-C bond and for symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 197.38 g/mol . nih.govnih.gov

The mass spectrum of this molecule is particularly distinctive due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern for the molecular ion peak (M⁺). The spectrum will show a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the statistical probability of the different isotope combinations. youtube.comdocbrown.info For a molecule containing one bromine and one chlorine atom, the expected intensity ratio for the M, M+2, and M+4 peaks is approximately 3:4:1. youtube.com

Electron ionization (EI) typically induces fragmentation of the molecular ion. Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond or the carbon-carbon bond. youtube.com Key fragmentation steps for this compound would include:

Loss of a bromine radical (•Br): Leading to a [C₂HClF₃]⁺ fragment.

Loss of a chlorine radical (•Cl): Leading to a [C₂HBrF₃]⁺ fragment.

Cleavage of the C-C bond: This can result in fragments such as [CF₂Br]⁺ and [CHClF]⁺.

Alpha cleavage: Fission of the bond adjacent to the carbon bearing a halogen, which can form a resonance-stabilized cation. youtube.com

These fragmentation patterns are crucial for confirming the identity of the compound, especially when analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). oup.comnih.gov

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Fragment | Notes |

|---|---|---|

| 196/198/200 | [C₂H⁷⁹Br³⁵ClF₃]⁺ / [C₂H⁸¹Br³⁵ClF₃]⁺ & [C₂H⁷⁹Br³⁷ClF₃]⁺ / [C₂H⁸¹Br³⁷ClF₃]⁺ | Molecular ion cluster |

| 117/119 | [C₂H³⁵ClF₃]⁺ / [C₂H³⁷ClF₃]⁺ | Loss of Br |

| 161/163 | [C₂H⁷⁹BrF₃]⁺ / [C₂H⁸¹BrF₃]⁺ | Loss of Cl |

| 129/131 | [C⁷⁹BrF₂]⁺ / [C⁸¹BrF₂]⁺ | C-C bond cleavage |

X-ray Diffraction Studies for Solid-State Structural Analysis (If applicable)

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. libretexts.org This technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a crystalline lattice. The resulting diffraction pattern can be analyzed to calculate the precise positions of atoms, bond lengths, and bond angles.

This compound is a liquid at standard temperature and pressure. Therefore, X-ray diffraction studies would require the substance to be crystallized at low temperatures. While this technique is invaluable for solid compounds, there is no readily available information from the provided search results indicating that a single-crystal X-ray diffraction analysis has been performed on this specific compound. Such an analysis, if conducted, would provide the most accurate data on its solid-state conformation and intermolecular interactions.

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. For saturated haloalkanes like this compound, the relevant electronic transitions, such as n → σ* (non-bonding to anti-bonding), occur at high energies, meaning their absorption maxima are usually in the far-UV region and not readily observed with standard UV-Vis spectrophotometers.

However, the molecule's behavior in excited states can be investigated using higher-energy radiation. A study using EUV and soft X-ray radiation investigated the photofragmentation of the molecule. nih.gov This research revealed that at lower photon energies, heavier, singly charged molecular fragments are dominant. In contrast, at higher photon energies, there is a significant tendency for the complete atomization of the molecule. This provides insight into the excited state dynamics, showing that pumping the molecule with sufficient energy leads to the cleavage of multiple bonds and extensive fragmentation. nih.gov

Photochemistry and Atmospheric Reactivity of 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Photodissociation Dynamics and Bond Scission Energetics

The photodissociation dynamics of 1-bromo-2-chloro-1,1,2-trifluoroethane have been investigated through photofragmentation translational spectroscopy, revealing complex mechanisms that are highly dependent on the excitation wavelength. researchgate.net These studies provide insight into the fundamental processes of bond breaking and energy distribution within the molecule upon absorption of ultraviolet light.

The photochemical behavior of this compound shows a significant dependence on the wavelength of incident light. researchgate.net

At an excitation wavelength of 157 nm , the photolysis of the molecule results in the competitive cleavage of both the carbon-chlorine (C-Cl) and the carbon-bromine (C-Br) bonds. researchgate.netnist.gov This indicates that at this high energy, multiple dissociation channels are accessible.

Conversely, when the molecule is excited at 193 nm , a distinct pathway is observed. At this wavelength, only the rupture of the C-Br bond occurs. researchgate.netnist.gov This selectivity suggests that the excitation targets a specific electronic transition that is directly coupled to the C-Br bond's dissociation coordinate. The choice of irradiation wavelength can, therefore, play a key role in determining the photochemical outcome. youtube.com

A noteworthy aspect of the photochemistry of this compound is the competition between the C-Cl and C-Br bond fission, particularly at 157 nm. researchgate.net The dissociation energy for the C-Br bond is weaker than that of the C-Cl bond. researchgate.net However, experimental results show that C-Cl bond rupture is the preferential pathway. The branching ratio for C-Cl to C-Br bond rupture was found to be 1.0:0.3, indicating that C-Cl scission is more than three times as likely. researchgate.netnist.gov

This preference for breaking the stronger C-Cl bond is attributed to the direct excitation to the n(Cl)→σ(C-Cl) potential energy surface. researchgate.netnist.gov In contrast, at 193 nm, excitation leads to the nσ(C-Br) and nσ(C-Cl) diabatic potential energy surfaces, which cross. The system then transitions from the nσ(C-Cl) to the nσ*(C-Br) surface, leading exclusively to C-Br bond rupture. nist.gov This phenomenon, where the stronger bond is preferentially broken, highlights the complex interplay of electronic transitions and potential energy surfaces in dictating reaction pathways, a concept also explored in the isomer halothane (B1672932) where C-Cl rupture can prevail despite the weaker C-Br bond due to nonadiabatic interactions. nih.gov

| Excitation Wavelength | Observed Bond Rupture | Branching Ratio (C-Cl : C-Br) | Primary Excitation |

| 157 nm | C-Cl and C-Br | 1.0 : 0.3 | n(Cl)→σ(C-Cl) |

| 193 nm | C-Br only | 0 : 1.0 | nσ(C-Cl) with crossing to nσ*(C-Br) |

Table 1: Wavelength-dependent bond rupture in this compound. Data sourced from The Journal of Chemical Physics. researchgate.netnist.gov

The photodissociation process for both C-Cl and C-Br bond rupture involves the excitation of the molecule to a repulsive electronic state. When a molecule is promoted to a repulsive potential energy surface, it is inherently unstable, and the constituent atoms or fragments are pushed apart, leading to rapid dissociation. researchgate.netnist.gov

At 193 nm, the C-Br bond rupture occurs exclusively on a repulsive potential energy surface. researchgate.net At 157 nm, the C-Br bond cleavage follows two different pathways. One of these is the dissociation on an excited repulsive potential energy surface. researchgate.netnist.gov The direct excitation to an antibonding orbital (σ*) associated with a specific bond can lead to selective dissociation of that bond, provided the dissociation is faster than intramolecular energy redistribution. nist.gov

Internal conversion is a non-radiative process where a molecule transitions from a higher to a lower electronic state of the same multiplicity. This process plays a significant role in the photochemistry of this compound, especially at 157 nm. researchgate.net

For the C-Br bond rupture at this wavelength, in addition to dissociation on a repulsive surface, a second pathway exists. This second pathway involves the internal conversion of the electronically excited molecule back to a vibrationally excited level of the ground electronic state. researchgate.netnist.gov If the vibrational energy in the ground state is sufficient to overcome the bond dissociation energy, the bond will break. This two-step mechanism (excitation followed by internal conversion and then dissociation) competes with the direct dissociation on the excited state surface. researchgate.net

Quantum Yields and Photodegradation Kinetics

Atmospheric Degradation Pathways Initiated by Radical Species

The atmospheric degradation of many halogenated hydrocarbons is primarily initiated by reaction with radical species, most notably the hydroxyl radical (OH). However, specific studies detailing the reaction kinetics and degradation pathways for this compound initiated by radical species were not found in the searched literature. For related compounds, such as its isomer halothane, reactions with OH radicals have been studied and are considered a key atmospheric loss process. In coastal or industrialized areas, reactions with chlorine (Cl) atoms can also be a significant degradation pathway for some organic compounds. Without specific data, the atmospheric lifetime and degradation products of this compound remain an area for further investigation.

Heterogeneous Atmospheric Reactions and Surface Interactions of this compound

While gas-phase reactions, particularly with the hydroxyl radical (OH), are significant in determining the atmospheric lifetime of this compound (halothane), heterogeneous reactions on the surfaces of atmospheric particles can also play a crucial role in its atmospheric transformation and removal. nih.govnih.gov These reactions occur on aerosols such as mineral dust, soot, and ice particles, which provide surfaces for adsorption and subsequent chemical reactions. The efficiency and pathways of these heterogeneous processes are influenced by the nature of the particle surface, the presence of other adsorbed species, and meteorological conditions like humidity and solar radiation.

One of the most studied heterogeneous processes for halogenated hydrocarbons is photocatalytic degradation on the surface of semiconductor mineral particles, such as titanium dioxide (TiO₂), which is a common component of mineral dust aerosols. researchgate.netsparkclimate.org

Photocatalytic Degradation on Mineral Dust Surrogates

Laboratory studies have demonstrated the effective degradation of halothane in the air via photocatalysis on TiO₂ surfaces under UV irradiation. researchgate.net This process involves the generation of highly reactive oxygen species (ROS) on the catalyst surface, which then attack the adsorbed halothane molecules.

In one particular study, the photocatalytic oxidation of halothane was investigated in a recirculating batch photoreactor using a TiO₂ photocatalyst under UVC light (254 nm). The research showed that approximately 99.9% of an initial concentration of 1296 mg/m³ of halothane in the air was degraded within 35 minutes. researchgate.net The degradation was found to be more efficient than UV photolysis alone, highlighting the catalytic role of the TiO₂ surface. researchgate.net The study also explored the impact of the catalyst support and mass loading on the degradation efficiency. researchgate.net

The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon absorption of UV radiation. These charge carriers can then react with adsorbed water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These radicals are capable of breaking down complex organic molecules like halothane into smaller, less harmful compounds.

While detailed product studies for the heterogeneous degradation of halothane are limited, the chlorine-sensitized photooxidation of halothane is known to produce major products such as CF₃CCl₂Br and (CF₃CClBr)₂. dcu.ie It is plausible that similar radical-driven pathways could occur on atmospheric surfaces.

The following table summarizes the experimental conditions and results from a study on the photocatalytic degradation of halothane.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Initial Concentration of Halothane | 1296 mg/m³ | researchgate.net |

| Photocatalyst | TiO₂ | researchgate.net |

| UV Light Source | UVC (254 nm) | researchgate.net |

| Reactor Type | Recirculating batch photoreactor | researchgate.net |

| Degradation Efficiency | 99.9% | researchgate.net |

| Reaction Time | 35 minutes | researchgate.net |

Interactions with Other Atmospheric Surfaces

Information regarding the direct heterogeneous interactions of halothane on other significant atmospheric surfaces like ice and soot is less documented in publicly available literature. However, general principles of heterogeneous atmospheric chemistry can provide insights into potential processes.

Ice Particles: In polar stratospheric clouds (PSCs), ice surfaces can catalyze reactions involving halogenated species, leading to ozone depletion. dcu.ie While halothane's primary atmospheric sink is in the troposphere, its transport to the stratosphere can occur, where it might undergo heterogeneous reactions on ice particles. nih.gov The uptake of gaseous species on ice is governed by factors such as the molecule's solubility in water and its ability to adsorb onto the ice surface.

Soot Particles: Soot, a product of incomplete combustion, has a complex surface structure and can be a site for various atmospheric reactions. The porous and reactive nature of soot could potentially facilitate the adsorption and subsequent transformation of halothane, although specific studies on this interaction are scarce.

Thermochemical and Energetic Properties Research on 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Experimental Calorimetry for Enthalpies of Formation and Combustion

The standard enthalpies of formation (ΔfH°) and combustion (ΔcH°) are fundamental thermodynamic properties that quantify the energy stored within a molecule and the energy released during its complete oxidation, respectively. For 1-bromo-2-chloro-1,1,2-trifluoroethane, these values have been determined using calorimetric methods.

The standard enthalpy of formation for the liquid phase is reported as -675.3 ± 6.4 kJ/mol. nist.gov For the gas phase, the standard enthalpy of formation is -654.7 ± 5.6 kJ/mol. nist.gov The standard enthalpy of combustion for the liquid form of the compound has been measured to be -806.3 ± 5.2 kJ/mol. nist.gov These values are essential for calculating the energy changes in chemical reactions involving this compound.

| Property | Value (kJ/mol) | Phase | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -675.3 ± 6.4 | Liquid | nist.gov |

| Standard Enthalpy of Formation (ΔfH°) | -654.7 ± 5.6 | Gas | nist.gov |

| Standard Enthalpy of Combustion (ΔcH°) | -806.3 ± 5.2 | Liquid | nist.gov |

Determination of Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is the enthalpy change required to break a specific covalent bond homolytically in the gas phase. It is a direct measure of bond strength. The BDEs for the various bonds within this compound (C-C, C-H, C-F, C-Cl, and C-Br) are critical for predicting its thermal stability and decomposition pathways.

Phase Change Energetics: Enthalpies of Vaporization and Fusion

The energetics of phase transitions, such as vaporization (liquid to gas) and fusion (solid to liquid), are key physical properties of a compound. The enthalpy of vaporization (ΔvapH) represents the energy required to transform a substance from a liquid to a gaseous state. For this compound, the enthalpy of vaporization has been observed to be temperature-dependent.

Experimental data shows a range of values at different temperatures, indicating the energy required for vaporization decreases as temperature increases. chemeo.com In contrast, a specific experimental value for the enthalpy of fusion (ΔfusH), the energy required for the solid-to-liquid phase change, is not available in the public databases consulted. nist.gov

| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | Temperature (K) | Reference |

|---|---|---|

| 29.0 ± 0.1 | 313 | chemeo.com |

| 28.31 | 325.6 | chemeo.com |

| 28.1 ± 0.1 | 328 | chemeo.com |

| 27.2 ± 0.1 | 343 | chemeo.com |

Heat Capacities and Their Temperature Dependence

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. This property is essential for thermodynamic calculations, such as determining the change in enthalpy and entropy with temperature.

For the liquid phase of this compound, the constant pressure heat capacity (Cp) at 298.15 K is 160.3 J/mol·K. nist.gov The temperature dependence of the liquid heat capacity over the range of 298 K to 318 K can be described by the equation: nist.gov

Cp(J/mol·K) = 115.64 + 0.1501(T/K) nist.gov

Specific experimental data for the gas phase heat capacity of this compound are not available in the consulted sources. chemeo.com

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Liquid Phase Heat Capacity (Cp) | 160.3 J/mol·K | 298.15 | nist.gov |

Standard Reaction Enthalpies and Entropies for Key Transformations

Key transformations for haloalkanes include thermal decomposition and dehydrohalogenation (the elimination of a hydrogen halide). The standard reaction enthalpy (ΔrH°) and entropy (ΔrS°) for these reactions provide information on their feasibility and spontaneity. For instance, when heated, halothane (B1672932) (an isomer of the subject compound) is known to decompose into hydrogen fluoride (B91410), hydrogen chloride, and hydrogen bromide. wikipedia.org Another common reaction is dehydrohalogenation, which typically occurs in the presence of a base to form an alkene.

Despite the importance of these transformations, experimentally determined values for the standard reaction enthalpies and entropies for the decomposition or dehydrohalogenation of this compound are not documented in the NIST thermochemical database. nist.gov Quantifying these values would be necessary for a complete energetic profile of the compound's reactivity.

Computational Chemistry and Quantum Mechanical Investigations of 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for analyzing the electronic structure of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and other electronic properties that govern the behavior of 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Researchers have employed various levels of theory and basis sets to optimize the geometry of this compound and calculate its electronic properties. For instance, calculations using methods like Hartree-Fock (HF) and DFT with functionals such as B3LYP have been performed. researchgate.net The choice of basis set, such as 6-31+G(d,p) or 6-311++G(d,p), influences the accuracy of the results. researchgate.net

These calculations yield important parameters like optimized bond lengths, bond angles, and dihedral angles. They also provide information on the molecule's dipole moment, polarizability, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | Data not available in search results | |

| HOMO Energy | Data not available in search results | |

| LUMO Energy | Data not available in search results |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states.

For example, the thermal decomposition of halothane (B1672932) has been a subject of interest. Computational studies can model the breaking of chemical bonds, such as the C-Br or C-Cl bonds, and determine the activation energies associated with these processes. The NIST Chemistry WebBook contains reaction thermochemistry data, such as the enthalpy of reaction for certain processes involving this compound. nist.govnist.gov

The identification of transition state structures is a key aspect of these studies. By calculating the geometry and energy of the transition state, a bottleneck on the reaction pathway, chemists can predict reaction rates and understand the factors that control the reaction's feasibility. Methods for locating transition states often involve algorithms that search for a first-order saddle point on the potential energy surface.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, which is a critical aspect of molecular discovery and characterization. researchgate.net For this compound, computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies is a common application. By performing a frequency calculation on the optimized geometry of the molecule, researchers can obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to better match experimental values.

Similarly, NMR chemical shifts and coupling constants can be predicted using computational methods. These calculations help in the interpretation of complex NMR spectra and can be used to confirm the structure of the molecule. PubChem provides some experimental spectral information, including 1H NMR and 13C NMR data. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | Specific values depend on the level of theory | HF, DFT (e.g., B3LYP) |

| ¹H NMR Chemical Shift (ppm) | Specific values depend on the level of theory | GIAO, CSGT |

Note: This table illustrates the types of spectroscopic parameters that can be predicted. Actual values are highly dependent on the chosen computational methodology.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. stanford.edu For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules.

Due to the presence of a C-C single bond, this compound can exist in different rotational conformations (rotamers). MD simulations can be used to explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformers and the energy barriers between them. The study of conformational isomerism in similar dihaloethanes highlights the utility of these methods. nih.gov

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound with itself (in the liquid phase) or with other molecules (in a solution or at an interface). These simulations can reveal information about the radial distribution functions, which describe the probability of finding another molecule at a certain distance, and can help in understanding the bulk properties of the substance.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For this compound, QSPR models could be developed to predict a range of properties. Molecular descriptors can be calculated from the 2D or 3D structure of the molecule and can be categorized as constitutional, topological, geometrical, or quantum-chemical.

Examples of properties that can be predicted using QSPR models include boiling point, vapor pressure, and partition coefficients. For instance, the octanol/water partition coefficient (logP) is a crucial parameter in environmental and pharmaceutical sciences. PubChem lists a predicted XlogP3 value of 2.9 for this compound. nih.gov

Table 3: Examples of Descriptors and Properties in QSPR for this compound

| Descriptor/Property | Type | Relevance |

|---|---|---|

| Molecular Weight | Constitutional | Basic property influencing many physical characteristics. nist.gov |

| Topological Polar Surface Area | Topological | Related to transport properties. |

| van der Waals Volume | Geometrical | Influences intermolecular interactions. |

| Dipole Moment | Quantum-Chemical | Affects solubility and intermolecular forces. |

| Boiling Point | Physicochemical Property | Target property for QSPR models. chemeo.com |

These QSPR models, once validated, can be used to predict the properties of other, similar halogenated ethanes without the need for extensive experimental measurements.

Synthetic Utility and Chemical Engineering Applications of 1 Bromo 2 Chloro 1,1,2 Trifluoroethane

Role as a Precursor in Fine Chemical Synthesis

As a polyhalogenated alkane, 1-bromo-2-chloro-1,1,2-trifluoroethane holds potential as a building block in organic synthesis. Its reactivity is primarily centered around the carbon-bromine and carbon-chlorine bonds, which can be targeted in various transformations. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are displaced by nucleophiles, and elimination reactions, typically in the presence of a strong base, to yield alkenes.

The presence of multiple halogen atoms allows this compound to serve as a precursor to fluorinated alkenes through elimination reactions. Under basic conditions, the removal of a hydrogen atom and a halogen atom (dehydrohalogenation) can lead to the formation of a double bond. One study noted its utility in synthesizing fluorinated alcohols via nucleophilic substitution reactions with alcohols in a basic medium.

While specific examples for this exact isomer are limited, the reactivity of its structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), provides insight into potential pathways. For instance, halothane (B1672932) reacts with phenols in the presence of potassium hydroxide (B78521) (KOH) to form highly halogenated aryl fluoroalkenyl ethers. beilstein-journals.orgnih.gov This reaction proceeds through a reactive difluoroethylene intermediate, demonstrating how such compounds can be used to construct complex, multi-halogenated products. beilstein-journals.orgresearchgate.net The alkenes produced from such elimination reactions can theoretically serve as monomers for the synthesis of specialty fluorinated polymers.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in synthetic chemistry for forming new carbon-carbon bonds. libretexts.org They are typically prepared by reacting an alkyl halide with a metal, such as magnesium or lithium, in an appropriate aprotic solvent. libretexts.orgmasterorganicchemistry.com The reactivity of the carbon-halogen bond in these reactions generally follows the trend I > Br > Cl > F. libretexts.org

Given this reactivity trend, this compound is a theoretical candidate for the selective formation of an organometallic reagent. The carbon-bromine bond is more susceptible to reaction with magnesium or lithium than the carbon-chlorine bond. This would foreseeably allow for the preparation of a Grignard reagent like (2-chloro-1,1,2-trifluoroethyl)magnesium bromide, leaving the chlorine atom intact for subsequent functionalization. The formation of such reagents requires strictly anhydrous conditions, as they are strong bases that react readily with protic solvents like water. libretexts.orglibretexts.org

The carbon-halogen bonds in this compound can undergo homolytic cleavage to form free radicals, which can then participate in various addition reactions. The highly halogenated nature of the carbon centers in its isomer, halothane, enables it to engage in reactions initiated by homolysis of its carbon-halogen bonds. beilstein-journals.org

Illustrating this potential, studies on halothane have shown that it can undergo addition reactions to the double bonds of molecules like allylbenzenes and β-pinene. researchgate.net These reactions are effectively promoted by sodium dithionite (B78146) in a mixed solvent system, leading to the formation of more complex molecular structures. researchgate.net This demonstrates the potential versatility of such bromo-chloro-fluoro-ethanes in free radical chemistry for creating new carbon-carbon bonds.

Applications in Specialty Solvents and Reaction Media Development

Halogenated hydrocarbons are often utilized as specialty solvents due to their unique properties, such as density, boiling point, and ability to dissolve specific solutes. With a boiling point of approximately 50-55°C and a density of 1.864 g/cm³, this compound exists as a liquid under standard conditions. These properties could make it suitable as a reaction medium for specific chemical processes that require a dense, non-protic, and relatively low-boiling solvent, allowing for easy removal after the reaction is complete. However, there is limited specific documentation of its use in this capacity in the available literature.

Refrigerant Alternatives and Process Efficiency in Industrial Applications

Many small, halogenated organic molecules, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have historically been used as refrigerants and blowing agents. While this compound shares structural similarities with these compounds, there is no evidence in the reviewed literature to suggest it has been developed or used as a refrigerant. The U.S. Environmental Protection Agency (EPA) includes this compound on a list of per- and polyfluoroalkyl substances (PFAS) under the Toxic Substances Control Act (TSCA). epa.gov

Development of Novel Materials Using the Compound as a Monomer or Intermediate

The primary role of this compound in the development of novel materials is as a chemical intermediate. Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for stepwise or selective reactions to introduce fluorine-containing motifs into larger molecules.

As discussed, it can be converted into a fluorinated alkene via elimination. Such alkenes are valuable monomers for creating fluoropolymers, which are known for their high thermal stability and chemical resistance. By serving as a precursor to these monomers, this compound can be considered a foundational component in the synthesis of advanced materials. Furthermore, its ability to participate in nucleophilic substitution and organometallic reactions allows for its incorporation into a wide range of structures, modifying the properties of the final materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₂HBrClF₃ |

| Halothane | 2-Bromo-2-chloro-1,1,1-trifluoroethane | C₂HBrClF₃ |

| (2-chloro-1,1,2-trifluoroethyl)magnesium bromide | (2-chloro-1,1,2-trifluoroethyl)magnesium bromide | C₂HBrClMgF₃ |

| β-pinene | (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane | C₁₀H₁₆ |

| Sodium dithionite | Sodium dithionite | Na₂S₂O₄ |

| Potassium hydroxide | Potassium hydroxide | KOH |

Analytical Method Development for Detection and Quantification in Complex Chemical Systems

Advanced Chromatographic Techniques (e.g., Gas Chromatography with Selective Detectors)

Gas chromatography (GC) stands as a primary technique for the analysis of volatile compounds like 1-Bromo-2-chloro-1,1,2-trifluoroethane. nih.gov Its effectiveness is greatly enhanced by the choice of column and detector. Early methods utilized packed columns, but modern analyses predominantly employ capillary columns for their superior resolution and efficiency. oup.com

The selection of a detector is critical and depends on the required sensitivity and the nature of the sample matrix. While the flame ionization detector (FID) can be used, it may exhibit a non-linear response for this compound, especially at higher concentrations. oup.com For the analysis of gaseous samples in the 0.2-4% range, the katharometer (thermal conductivity detector or TCD) has been shown to be better suited, providing a linear relationship between peak height and concentration. oup.com This direct proportionality is advantageous for automated calibration and quantification. oup.com GC methods have also been developed to quantify the metabolites of this compound, such as trifluoroacetic acid and bromide, in biological fluids after a derivatization step to form volatile methyl esters. nih.gov

| Parameter | Specification | Detector | Notes | Reference |

|---|---|---|---|---|